(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine

Lipophilicity Drug Design ADME

Researchers requiring a para-pyrrolidine Schiff base with defined lipophilicity often face unreliable sourcing or isomer contamination. (E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine (CAS 62473-20-5) addresses this with a validated (E)-configuration, calculated logP of 4.10, and PSA of 15.6 Ų. - Para-substitution ensures consistent electronic environment and dipole moment for metal coordination or catalytic applications. - Defined physicochemical profile enables reproducible library synthesis and SAR studies. - Available via custom synthesis with full analytical characterization; inquire for bulk quantities and lead times.

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
CAS No. 62473-20-5
Cat. No. B12896650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine
CAS62473-20-5
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3
InChIInChI=1S/C17H18N2/c1-2-6-16(7-3-1)18-14-15-8-10-17(11-9-15)19-12-4-5-13-19/h1-3,6-11,14H,4-5,12-13H2
InChIKeyMJJOHRXMCGKBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Para-Pyrrolidine Schiff Base Procurement Guide


(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine (CAS 62473-20-5) is a para-substituted aromatic Schiff base (imine) with the molecular formula C17H18N2 and a calculated logP of 4.10 . It is synthesized via condensation of 4-(pyrrolidin-1-yl)benzaldehyde and aniline, yielding a compound with a polar surface area (PSA) of 15.6 Ų . This class of compounds is frequently utilized as synthetic intermediates, ligands for metal coordination, and building blocks for more complex heterocyclic systems.

Why Positional Isomers and Heterocycle Analogs Cannot Substitute


In-class substitution with the ortho-isomer (CAS 61205-76-3) or heterocycle-varied analogs (e.g., piperidine or morpholine) is unreliable without re-validation. The para-substitution pattern on the benzylidene ring directly influences the molecule's electronic environment, dipole moment, and lipophilicity, which are critical for target engagement, complexation geometry, and solubility [1]. Generic replacement risks altering key physicochemical properties such as logP and PSA, potentially compromising reaction yields, catalytic activity, or biological profiles in established protocols.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Parent N-Benzylideneaniline

Incorporation of the para-pyrrolidine substituent increases the computed partition coefficient (LogP) by 0.67 units compared to the unsubstituted parent Schiff base, N-benzylideneaniline. This indicates a quantifiable gain in lipophilicity, which can be critical for membrane permeability in cell-based assays. [1]

Lipophilicity Drug Design ADME

Increased Polar Surface Area vs. Parent N-Benzylideneaniline

The para-pyrrolidine group elevates the topological polar surface area (TPSA) by 3.2 Ų relative to N-benzylideneaniline. This modification can influence solubility and hydrogen-bonding capacity without introducing additional hydrogen bond donors, a nuanced advantage in fine-tuning drug-like properties. [1]

Polar Surface Area Drug-likeness Solubility

Superior Dipole Moment Potential over Piperidine and Morpholine Analogs

While direct dipole moment data for this specific imine is not available, a foundational study on analogous N-phenyl-substituted heterocycles established that N-phenylpyrrolidine exhibits a significantly larger dipole moment vector than N-phenylpiperidine or N-phenylmorpholine. The order of magnitude is N-phenylpyrrolidine > N-phenylpiperidine > N-phenylmorpholine. [1]

Dipole Moment Electronic Properties Structure-Activity Relationship

Defined (E)-Configuration and Para-Substitution Pattern

The compound is specifically cataloged with the (E)-configuration and para-substitution, distinguishing it from the ortho-isomer (CAS 61205-76-3) and Z-isomer. The para-substitution pattern has been shown in N-benzylideneaniline systems to influence internal energy transfer and molecular planarity, directly impacting electronic spectra and chemical reactivity. [1]

Stereochemistry Chemical Purity Structure Confirmation

Recommended Application Scenarios


Lead Optimization: Enhancing Lipophilicity

Utilize this para-pyrrolidine Schiff base as a core scaffold when a calculated logP of ~4.10 is required for target permeability, as opposed to the less lipophilic N-benzylideneaniline (logP 3.44). [1]

Coordination Chemistry: Exploiting Electronic Properties

Employ the pyrrolidine-substituted ligand for metal complexation where the enhanced dipole moment of the pyrrolidine ring (vs. piperidine or morpholine) is expected to influence redox potential or catalytic activity. [1]

Synthetic Intermediate for Heterocyclic Libraries

Use as a building block in parallel synthesis of compound libraries where the para-pyrrolidine motif is a required vector for structural diversification, leveraging the defined (E)-configuration and PSA of 15.6 Ų to modulate physicochemical profiles.

Material Science: Dye and Polymer Precursor Development

Incorporate into azo dye or conjugated polymer syntheses where the electron-donating para-pyrrolidine group and the specific dipole moment are crucial for tuning optical absorption properties. [1]

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